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molecular formula C15H29BrO2 B8744733 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN CAS No. 51795-88-1

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN

Cat. No. B8744733
M. Wt: 321.29 g/mol
InChI Key: CRFTXRBAGSTOLW-UHFFFAOYSA-N
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Patent
US06653499B1

Procedure details

A mixture of 100 g 1-bromodecan-10-ol, 2.1 g bis(trimethylsilyl)sulphate, 43 g 3,4-dihydro-2H-pyran and 500 ml dichloromethane is stirred for 6 hours at room temperature. Several drops of pyridine are added and the reaction mixture evaporated down. The residue is purified by column chromatography on silica gel using hexane/ethyl acetate (1/1 v/v) as eluent to yield 58 g of 1-bromo-10-[tetrahydropyranyloxy]decane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12].[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1>N1C=CC=CC=1.C[Si](OS(O[Si](C)(C)C)(=O)=O)(C)C.ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][O:13]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCCCCCO
Name
Quantity
43 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
2.1 g
Type
catalyst
Smiles
C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCCCCCCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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